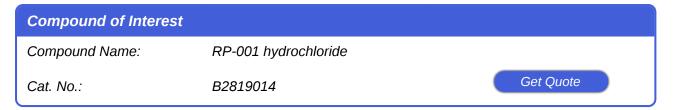


In-Depth Technical Guide: RP-001 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 1781880-34-9

A Potent and Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist for Research and Drug Development

This technical guide provides a comprehensive overview of **RP-001 hydrochloride**, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Chemical and Physical Properties

RP-001 hydrochloride is a synthetic, small molecule compound with high affinity and selectivity for the S1P1 receptor. A summary of its key properties is presented in Table 1.



Property	Value	Reference
CAS Number	1781880-34-9	[1]
Molecular Formula	C24H25CIN4O4	
Molecular Weight	468.94 g/mol	_
Synonyms	RP-001 HCl, N-[4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine, monohydrochloride	[1]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in DMSO	

Mechanism of Action and Signaling Pathway

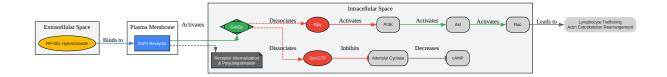
RP-001 hydrochloride exerts its biological effects through the selective activation of the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gαi subunit.[3] Upon binding of **RP-001 hydrochloride**, the S1P1 receptor undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβy dimer. This initiates a cascade of downstream signaling events that are crucial for various cellular processes, particularly the regulation of immune cell trafficking.[3][4][5]

Key downstream signaling pathways activated by **RP-001 hydrochloride** via S1P1 include:

- Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.
- Ras-related C3 botulinum toxin substrate (Rac) GTPase Activation: Rac activation is essential for regulating the actin cytoskeleton, which is vital for cell motility and adhesion.[3]
- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, affecting various downstream effectors.



The activation of these pathways by **RP-001 hydrochloride** ultimately leads to the internalization and polyubiquitination of the S1P1 receptor, a process that is fundamental to its functional antagonism and its effect on lymphocyte trafficking.[2][6]



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Caption: S1P1 Receptor Signaling Pathway Activated by RP-001 Hydrochloride.

Biological Activity and Quantitative Data

RP-001 hydrochloride is a highly potent S1P1 agonist with picomolar efficacy. Its primary and most well-characterized in vivo effect is the induction of lymphopenia, the sequestration of lymphocytes in secondary lymphoid organs.

Parameter	Value	Species	Assay Type	Reference
EC ₅₀ (S1P1 Receptor)	9 pM	In vitro functional assay	[2][6]	
EC₅₀ (Lymphopenia)	0.03 mg/kg	Mouse	In vivo	[6]
Selectivity	Selective for S1P1 over S1P2, S1P3, and S1P4 receptors.	In vitro binding or functional assays	[2][6]	

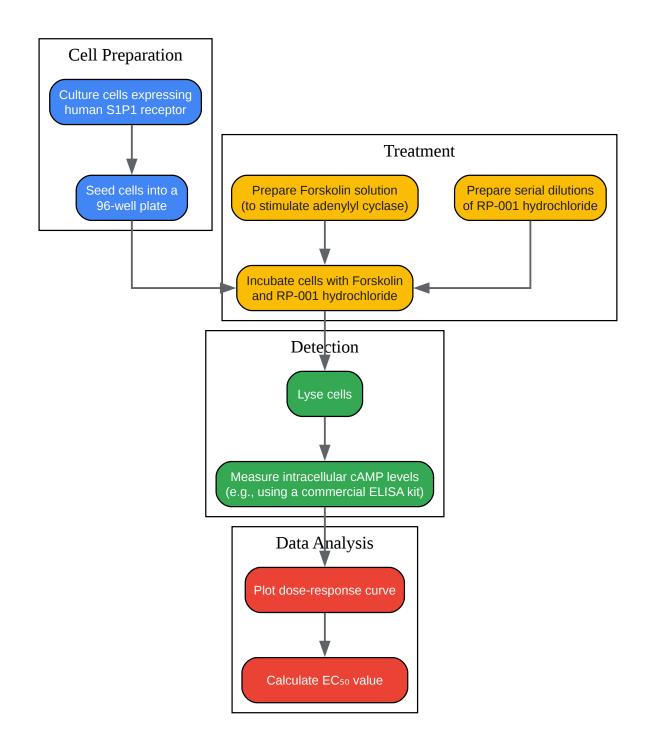


Experimental Protocols

While specific, detailed protocols for every conceivable application of **RP-001 hydrochloride** are beyond the scope of this guide, this section provides outlines for key experimental procedures based on established methodologies for S1P1 agonists.

This protocol outlines a general procedure for assessing the agonist activity of **RP-001 hydrochloride** at the S1P1 receptor by measuring changes in intracellular cAMP levels.





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- To cite this document: BenchChem. [In-Depth Technical Guide: RP-001 Hydrochloride].
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